molecular formula C20H32O B14038754 (7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

Katalognummer: B14038754
Molekulargewicht: 288.5 g/mol
InChI-Schlüssel: ZQMCWQZAHRBPQS-LMAARTJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7a-Methyl-androst-2-ene-17b-ol is a synthetic anabolic-androgenic steroid (AAS) that has been used in various prohormone supplements. It is known for its ability to promote muscle growth and enhance physical performance. This compound is a derivative of testosterone, modified to improve its anabolic properties while minimizing androgenic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-androst-2-ene-17b-ol typically involves multiple steps, starting from commercially available steroids. The key steps include methylation and reduction reactions. The methylation at the 7a position is crucial for enhancing the anabolic activity of the compound .

Industrial Production Methods

Industrial production of 7a-Methyl-androst-2-ene-17b-ol involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7a-Methyl-androst-2-ene-17b-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 7a-Methyl-androst-2-ene-17-one, while reduction can regenerate 7a-Methyl-androst-2-ene-17b-ol .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a model compound to study steroid chemistry and synthetic modifications.

    Biology: Investigated for its effects on muscle growth and androgen receptor binding.

    Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.

    Industry: Utilized in the development of performance-enhancing supplements for athletes.

Wirkmechanismus

The mechanism of action of 7a-Methyl-androst-2-ene-17b-ol involves binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The addition of the 7a-methyl group enhances the compound’s affinity for the androgen receptor, making it more potent than its non-methylated counterparts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7a-Methyl-androst-2-ene-17b-ol is unique due to its specific structural modifications, particularly the 7a-methyl group, which enhances its anabolic activity while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C20H32O

Molekulargewicht

288.5 g/mol

IUPAC-Name

(7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H32O/c1-13-12-14-6-4-5-10-19(14,2)16-9-11-20(3)15(18(13)16)7-8-17(20)21/h4-5,13-18,21H,6-12H2,1-3H3/t13-,14?,15+,16+,17+,18+,19+,20+/m1/s1

InChI-Schlüssel

ZQMCWQZAHRBPQS-LMAARTJTSA-N

Isomerische SMILES

C[C@@H]1CC2CC=CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C

Kanonische SMILES

CC1CC2CC=CCC2(C3C1C4CCC(C4(CC3)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.